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Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217

For Researchers, Scientists, and Drug Development Professionals

The development of central nervous system (CNS) therapeutics requires rigorous validation of
target engagement in the brain. INJ-40355003, a potent and selective inhibitor of fatty acid
amide hydrolase (FAAH), holds therapeutic promise for neurological and psychiatric disorders.
This guide provides a comparative overview of established and putative methods for validating
the brain target engagement of INJ-40355003, with supporting data from analogous FAAH
inhibitors.

Introduction to JINJ-40355003 and FAAH

JNJ-40355003 is a specific inhibitor of fatty acid amide hydrolase (FAAH), an enzyme
responsible for the degradation of the endocannabinoid anandamide and other fatty acid
amides.[1][2] By inhibiting FAAH, JNJ-40355003 increases the levels of these endogenous
signaling lipids in the brain, which is hypothesized to produce therapeutic effects in conditions
such as anxiety disorders.[3] A critical aspect of the preclinical and clinical development of JINJ-
40355003 is to quantitatively assess its ability to engage and inhibit FAAH in the brain at
relevant doses.

Comparative Analysis of Brain Target Engagement
Methodologies
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Several methodologies can be employed to validate the brain target engagement of FAAH

inhibitors. The selection of a particular method depends on the stage of drug development and

the specific questions being addressed. This guide compares three key approaches: Positron

Emission Tomography (PET) imaging, ex vivo enzyme activity assays, and analysis of

downstream biomarkers.

Quantitative Data Summary

The following tables summarize key quantitative data for JNJ-40355003's comparators, PF-

04457845 and JNJ-42165279, for which public data is available.

Target
Compoun Brain Occupanc
Method Tracer ) Dose o Reference
d Region y/Inhibitio
n
PF- [11C]CUR Whole
PET ] 1mg(p.0.) >95% [4]
04457845 B Brain
[11C]CUR Whole
PET ) 4mg(p.o.) >97% [5]
B Brain
EXx vivo
N/A Rat Brain 0.1 mg/kg >98% [6]
assay
2.5 mg
JNJ- [11C]MK- Whole _ >50% (at
PET ] (single [7]
42165279 3168 Brain trough)
dose)
10 mg
[11C]MK- Whole ) >80% (at
PET ) (single [7]
3168 Brain trough)
dose)
10, 25, 50
[11C]MK- Whole _ 96-98% (at
PET ) mg (single [7]
3168 Brain Cmax)
dose)
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Fold Change
. . VS.
Compound Biomarker Matrix Dose ] Reference
Baseline/Pla
cebo
Anandamide ) ~5-7 fold
PF-044573845 Rat Brain 0.1 mg/kg ) [6]
(AEA) increase
JINJ- Anandamide 10 mg (daily ~45-fold
Human CSF ) [7]
42165279 (AEA) for 7 days) increase
Anandamide Human 10-100 mg 5.5-10 fold 7]
(AEA) Plasma (single dose) increase

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams

are provided.
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Caption: FAAH inhibition by JINJ-40355003 increases anandamide levels.
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PET Imaging Workflow for FAAH Occupancy
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Caption: Workflow for determining FAAH occupancy in the brain using PET.

Detailed Experimental Protocols
In Vivo Brain FAAH Occupancy via PET Imaging

This protocol is based on the methodology used for JNJ-42165279 and is applicable for INJ-
40355003.[7][8]
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o Objective: To quantify the percentage of FAAH enzyme bound by JNJ-40355003 in the living
human brain.

o Radiotracer: [11C]MK-3168, a reversible PET tracer for FAAH.[9][10]
e Procedure:

o Baseline Scan: A dynamic PET scan is performed on healthy volunteers for approximately
90 minutes following an intravenous injection of [L1C]MK-3168.[7] Arterial blood is
sampled throughout the scan to measure the concentration of the radiotracer and its
metabolites in plasma, which serves as an input function for kinetic modeling.

o Blocking Scan: On a separate day, the same subjects are administered an oral dose of
JNJ-40355003. After a predetermined time to allow for drug absorption and distribution to
the brain, a second dynamic PET scan with [11C]MK-3168 is performed, again with
arterial blood sampling.[7]

o Data Analysis: The PET data are analyzed using a kinetic model (e.g., a two-tissue
compartment model) to calculate the total distribution volume (VT) of the radiotracer in
various brain regions for both the baseline and blocking scans.[11][12]

o Occupancy Calculation: The percentage of FAAH occupancy is calculated using the
following formula: Occupancy (%) = (VT_baseline - VT_blocked) / VT_baseline * 100

Ex Vivo Brain FAAH Activity Assay

This protocol is a standard method to directly measure FAAH inhibition in brain tissue from

preclinical models.

e Objective: To determine the in vivo inhibition of FAAH activity in the brain after administration
of INJ-40355003.

e Procedure:

o Dosing: Rodents are administered JNJ-40355003 or vehicle at various doses and time
points.
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o Tissue Collection: At the designated time, animals are euthanized, and brains are rapidly
excised and dissected into specific regions.

o Homogenization: Brain tissue is homogenized in a suitable buffer.

o FAAH Activity Assay: The enzymatic activity of FAAH in the brain homogenates is
measured using a fluorometric assay.[13] This assay typically involves the hydrolysis of a
synthetic FAAH substrate that releases a fluorescent product. The rate of fluorescence
increase is proportional to FAAH activity.

o Data Analysis: FAAH activity in the drug-treated groups is compared to the vehicle-treated
group to calculate the percentage of inhibition.

Measurement of Anandamide Levels in Brain and CSF

This protocol assesses the pharmacodynamic effect of FAAH inhibition.

» Objective: To measure the change in the concentration of the endogenous FAAH substrate,
anandamide (AEA), in the brain and cerebrospinal fluid (CSF) following administration of
JNJ-40355003.

e Procedure:

o Sample Collection: Brain tissue or CSF is collected from animals or human subjects at
various time points after administration of INJ-40355003 or placebo.

o Lipid Extraction: Lipids, including anandamide, are extracted from the samples using an
organic solvent.

o Quantification: Anandamide levels are quantified using a sensitive analytical method such
as liquid chromatography-mass spectrometry (LC-MS).

o Data Analysis: Anandamide levels in the drug-treated group are compared to the baseline
or placebo group to determine the fold-increase. A significant increase in anandamide
levels provides indirect evidence of FAAH inhibition in the CNS.[14][15]
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Comparison with Alternatives and Off-Target
Considerations

While INJ-40355003 is designed to be a selective FAAH inhibitor, it is crucial to evaluate its
selectivity against other enzymes to avoid unwanted side effects. The case of BIA 10-2474,

another FAAH inhibitor, serves as a stark reminder of the importance of thorough off-target

profiling. A fatal outcome in its Phase | clinical trial was linked to off-target effects.[16][17]

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the
selectivity of enzyme inhibitors.[16][18] In the investigation of BIA 10-2474, ABPP revealed that
it inhibited several other lipases that were not targeted by the highly selective FAAH inhibitor
PF-04457845.[16] Therefore, a comprehensive validation of JINJ-40355003's brain target
engagement should include ABPP to confirm its selectivity for FAAH within the complex
proteome of the brain.
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Caption: ABPP workflow to assess target engagement and selectivity.
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Conclusion

Validating the brain target engagement of JINJ-40355003 is a multifaceted process that
requires a combination of advanced imaging techniques, direct enzyme activity measurements,
and pharmacodynamic biomarker analysis. PET imaging with a suitable radiotracer offers a
non-invasive, quantitative assessment of target occupancy in the human brain and is
considered the gold standard for clinical studies. Preclinical ex vivo assays and biomarker
measurements provide essential supporting data on the degree and functional consequences
of FAAH inhibition. Furthermore, comprehensive selectivity profiling using techniques like ABPP
is imperative to ensure the safety of the compound by identifying potential off-target
interactions. By employing these rigorous methodologies, researchers can build a robust data
package to confidently advance the development of INJ-40355003 as a novel CNS
therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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